An In-depth Technical Guide to Methyl 5-bromo-3-fluorothiophene-2-carboxylate: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to Methyl 5-bromo-3-fluorothiophene-2-carboxylate: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of methyl 5-bromo-3-fluorothiophene-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its chemical properties, provide validated synthetic protocols, explore its reactivity in cornerstone cross-coupling reactions, and discuss its potential applications in drug discovery and organic electronics.
Introduction and Significance
Methyl 5-bromo-3-fluorothiophene-2-carboxylate (CAS Number: 1378393-37-3) is a trifunctionalized thiophene derivative. Its structure is distinguished by the presence of three key functional groups on the thiophene ring: a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methyl ester at the 2-position. This unique arrangement of substituents provides a versatile platform for complex molecular synthesis.
The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, a common substituent in modern pharmaceuticals, can modulate the physicochemical properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl ester provides an additional site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling. These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors.[1][2]
Physicochemical and Spectroscopic Properties
The precise physical properties such as melting and boiling points for methyl 5-bromo-3-fluorothiophene-2-carboxylate are not widely reported in peer-reviewed literature. However, its key identifiers and spectral data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1378393-37-3 | [3] |
| Molecular Formula | C₆H₄BrFO₂S | [4] |
| Molecular Weight | 239.06 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Inferred |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.33 (d, J=1.5 Hz, 1H), 3.91 (s, 3H) | [3] |
Spectroscopic Analysis Interpretation:
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¹H NMR: The proton NMR spectrum is simple and characteristic. The singlet at 3.91 ppm corresponds to the three protons of the methyl ester group. The signal at 7.33 ppm is a doublet representing the single proton on the thiophene ring at the 4-position. The small coupling constant (J=1.5 Hz) is indicative of a four-bond coupling to the fluorine atom at the 3-position (⁴JH-F).[3]
-
¹⁹F NMR (Predicted): The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the thiophene ring. The chemical shift for fluorine on an aromatic ring can vary widely but is often observed in the range of -110 to -140 ppm relative to CFCl₃.[1][7] This signal would likely appear as a doublet due to the four-bond coupling with the proton at the 4-position.[3][8]
-
IR Spectroscopy (Predicted): The infrared spectrum would be dominated by a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. Other characteristic peaks would include C-F stretching vibrations and bands associated with the thiophene ring.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Synthesis of Methyl 5-bromo-3-fluorothiophene-2-carboxylate
The synthesis of the title compound is achieved through the regioselective bromination of its precursor, methyl 3-fluorothiophene-2-carboxylate. The 5-position of the thiophene ring is the most electronically activated site for electrophilic substitution, directing the bromine atom to the desired position.
Experimental Protocol: Synthesis of Intermediate 1[3]
Reaction:
Materials:
-
Methyl 3-fluorothiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in acetonitrile.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) to the cooled solution in portions over 10-15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 5-bromo-3-fluorothiophene-2-carboxylate.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br⁺) for the aromatic substitution reaction.[9]
-
Acetonitrile (Solvent): Acetonitrile is a polar aprotic solvent that is suitable for dissolving the reactants and does not interfere with the electrophilic bromination mechanism.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential byproducts, ensuring higher regioselectivity.
Caption: Synthetic workflow for the preparation of the title compound.
Chemical Reactivity and Synthetic Utility
The primary utility of methyl 5-bromo-3-fluorothiophene-2-carboxylate lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is the principal site of reactivity for these transformations.[10]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[6] This reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the thiophene ring.
Reaction:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, coupling aryl halides with primary or secondary amines. [11]This reaction allows for the direct installation of a wide range of nitrogen-containing functional groups at the 5-position of the thiophene core.
Reaction: ``` Methyl 5-bromo-3-fluorothiophene-2-carboxylate + Amine (R₂NH) → Methyl 5-(dialkylamino)-3-fluorothiophene-2-carboxylate
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Research and Development
The trifunctional nature of methyl 5-bromo-3-fluorothiophene-2-carboxylate makes it a highly desirable building block in several areas:
-
Medicinal Chemistry: As a fragment for library synthesis, this molecule can be elaborated via cross-coupling at the bromine position and amide coupling at the ester position (after hydrolysis). The resulting derivatives are of interest in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the fluorinated thiophene scaffold can impart favorable pharmacological properties. *[1][2] Materials Science: Thiophene-based molecules are fundamental components of organic conductive materials. Through Suzuki or Stille coupling reactions, this building block can be incorporated into conjugated polymers for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The fluorine substituent can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials. *[2] Agrochemicals: The synthesis of novel fungicides, herbicides, and insecticides often relies on highly functionalized heterocyclic cores. The reactivity of this compound allows for the rapid generation of diverse structures for biological screening.
Safety and Handling
As with all halogenated organic compounds, methyl 5-bromo-3-fluorothiophene-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for this specific compound before use.
References
- WO2012065932A1, Preparation of pyrazolopyridine derivatives as ACK1 inhibitors, Google P
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Compound Interest (2015), A Guide to 13C NMR Chemical Shift Values. [Link]
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Wikipedia, Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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University of California, Santa Barbara, 19F Chemical Shifts and Coupling Constants, UCSB NMR Facility. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649.
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MySkinRecipes, Methyl 5-Bromo-3-methylthiophene-2-carboxylate, Product Page. [Link]
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